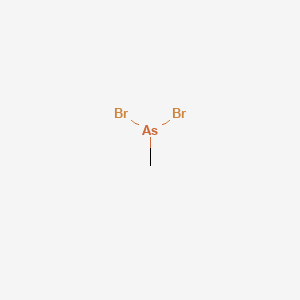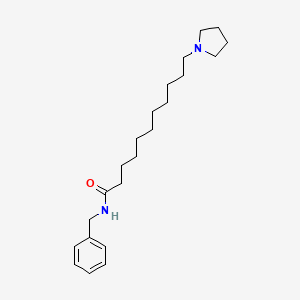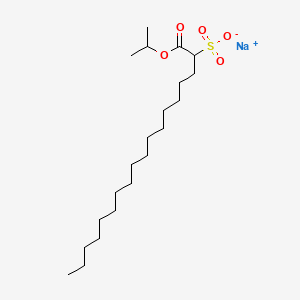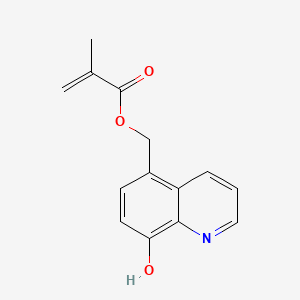
Methylarsine dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylarsine dibromide is an organoarsenic compound with the chemical formula CH₃AsBr₂. It is also known as methyl dibromoarsine. This compound is characterized by the presence of a methyl group attached to an arsenic atom, which is further bonded to two bromine atoms. This compound is a colorless to pale yellow liquid and is known for its volatility and reactivity .
Méthodes De Préparation
Methylarsine dibromide can be synthesized through various methods. One common synthetic route involves the reaction of methylarsine with bromine. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
CH3AsH2+Br2→CH3AsBr2+H2
In industrial settings, the production of this compound may involve more advanced techniques and equipment to ensure high purity and yield. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the production process .
Analyse Des Réactions Chimiques
Methylarsine dibromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : this compound can be oxidized to form methylarsinic acid. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
CH3AsBr2+H2O2→CH3AsO3H2+Br2
-
Reduction: : Reduction of this compound can lead to the formation of methylarsine. This reaction often requires reducing agents such as lithium aluminum hydride.
CH3AsBr2+LiAlH4→CH3AsH2+LiBr+AlBr3
-
Substitution: : this compound can undergo substitution reactions where the bromine atoms are replaced by other groups. For example, reaction with sodium methoxide can yield methylarsine dimethoxide.
CH3AsBr2+2NaOCH3→CH3As(OCH3)2+2NaBr
These reactions highlight the versatility of this compound in various chemical transformations .
Applications De Recherche Scientifique
Methylarsine dibromide has several applications in scientific research, particularly in the fields of chemistry, biology, and environmental science. Some notable applications include:
-
Chemistry: : this compound is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other organoarsenic compounds and can be used in the preparation of arsenic-containing polymers and materials.
-
Biology: : In biological research, this compound is studied for its interactions with biomolecules. It is used to investigate the effects of arsenic compounds on cellular processes and to understand the mechanisms of arsenic toxicity.
-
Environmental Science: : this compound is used in studies related to the environmental fate and transport of arsenic compounds. It helps in understanding the behavior of arsenic in different environmental matrices, such as soil and water .
Mécanisme D'action
The mechanism of action of methylarsine dibromide involves its interaction with various molecular targets and pathways. In biological systems, it can interact with thiol groups in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and lead to toxic effects. The compound can also generate reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components .
Comparaison Avec Des Composés Similaires
Methylarsine dibromide can be compared with other similar organoarsenic compounds, such as dimethylarsine bromide and trimethylarsine. These compounds share some similarities in their chemical structure and reactivity but also exhibit unique properties.
-
Dimethylarsine Bromide (CH₃)₂AsBr: : This compound has two methyl groups attached to the arsenic atom and one bromine atom. It is less reactive compared to this compound due to the presence of an additional methyl group.
-
Trimethylarsine (CH₃)₃As: : Trimethylarsine has three methyl groups attached to the arsenic atom and no bromine atoms. It is more volatile and less reactive compared to this compound.
The unique reactivity and properties of this compound make it a valuable compound for various applications in scientific research and industrial processes .
Propriétés
Numéro CAS |
676-70-0 |
|---|---|
Formule moléculaire |
CH3AsBr2 |
Poids moléculaire |
249.76 g/mol |
Nom IUPAC |
dibromo(methyl)arsane |
InChI |
InChI=1S/CH3AsBr2/c1-2(3)4/h1H3 |
Clé InChI |
RXFWSEDXSMDNEI-UHFFFAOYSA-N |
SMILES canonique |
C[As](Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















